![molecular formula C20H16ClN3O3S B12023862 (5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12023862.png)
(5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-(4-クロロフェニル)-5-(4-エトキシ-3-メトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、チアゾロトリアゾール類に属する複雑な有機化合物です。この化合物は、トリアゾール環と縮合したチアゾール環を含むユニークな構造が特徴であり、クロロフェニル、エトキシ、メトキシベンジリデンなどのさまざまな官能基で置換されています。
準備方法
合成経路と反応条件
(5E)-2-(4-クロロフェニル)-5-(4-エトキシ-3-メトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの合成は、一般的に容易に入手できる前駆体から始まる多段階反応を含みます。一般的な合成経路には、次の手順が含まれます。
チアゾール環の形成: チアゾール環は、α-ハロケトンとチオ尿素を塩基性条件下で反応させることで合成できます。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と二硫化炭素を環化させて、適切なハロゲン化物と反応させることで形成されます。
環のカップリング: チアゾール環とトリアゾール環は、アルデヒドまたはケトンとの縮合反応によりカップリングされ、ベンジリデン結合を形成します。
置換反応: 最終化合物は、さまざまな置換反応によりクロロフェニル、エトキシ、メトキシ基を導入することで得られます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられる可能性がありますが、大規模生産に最適化されています。これには、連続フローリアクター、自動合成、および精製技術の使用が含まれ、高収率と高純度が保証されます。温度、圧力、溶媒の選択などの反応条件は、効率を最大化し、副生成物を最小限に抑えるために注意深く制御されます。
化学反応の分析
反応の種類
(5E)-2-(4-クロロフェニル)-5-(4-エトキシ-3-メトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、さまざまな化学反応を起こし、これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができ、対応する酸化物を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、特定の官能基の還元をもたらします。
置換: この化合物は、置換基の種類と反応条件に応じて、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: ブロモ化のためのN-ブロモスクシンイミド (NBS) などのハロゲン化剤、またはアルキル化のためのグリニャール試薬。
主な生成物
これらの反応から生成される主な生成物は、関与する特定の官能基と反応条件によって異なります。たとえば、酸化によりカルボン酸またはケトンが生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学研究への応用
(5E)-2-(4-クロロフェニル)-5-(4-エトキシ-3-メトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 酵素阻害剤としての可能性、または生物学的経路の研究のためのプローブとしての可能性が調査されています。
医学: 抗菌、抗真菌、抗癌活性など、潜在的な治療的特性が探索されています。
産業: ユニークな化学的性質により、ポリマーやコーティングなどの新素材の開発に利用されています。
科学的研究の応用
(5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
(5E)-2-(4-クロロフェニル)-5-(4-エトキシ-3-メトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、酵素の活性部位に結合してその活性を阻害したり、細胞受容体と相互作用してシグナル伝達経路を調節したりする可能性があります。正確な分子標的と経路は、特定の用途と生物学的状況によって異なります。
類似化合物の比較
類似化合物
(5E)-2-(4-クロロフェニル)-5-(4-メトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン: 構造は類似していますが、エトキシ基がありません。
(5E)-2-(4-クロロフェニル)-5-(4-エトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン: 構造は類似していますが、メトキシ基がありません。
独自性
(5E)-2-(4-クロロフェニル)-5-(4-エトキシ-3-メトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンにおけるエトキシ基とメトキシ基の両方の存在は、そのユニークな化学反応性と潜在的な用途に貢献しています。これらの置換基は、化合物の溶解性、安定性、および生物学的標的との相互作用に影響を与える可能性があり、類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
(5E)-2-(4-chlorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but lacks the ethoxy group.
(5E)-2-(4-chlorophenyl)-5-(4-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but lacks the methoxy group.
Uniqueness
The presence of both ethoxy and methoxy groups in (5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one contributes to its unique chemical reactivity and potential applications. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from similar compounds.
特性
分子式 |
C20H16ClN3O3S |
|---|---|
分子量 |
413.9 g/mol |
IUPAC名 |
(5E)-2-(4-chlorophenyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16ClN3O3S/c1-3-27-15-9-4-12(10-16(15)26-2)11-17-19(25)24-20(28-17)22-18(23-24)13-5-7-14(21)8-6-13/h4-11H,3H2,1-2H3/b17-11+ |
InChIキー |
XZVMKTLQYIOMDA-GZTJUZNOSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC |
正規SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


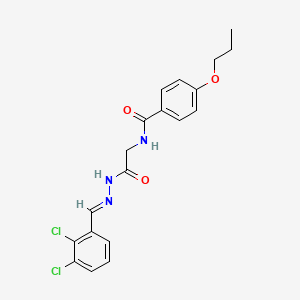
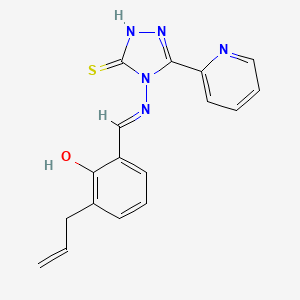
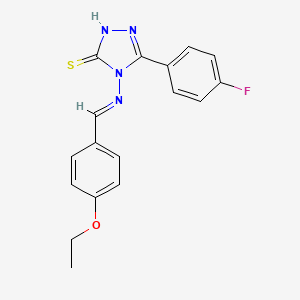
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12023794.png)
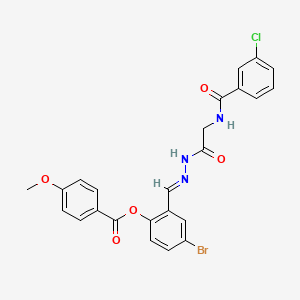
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023814.png)

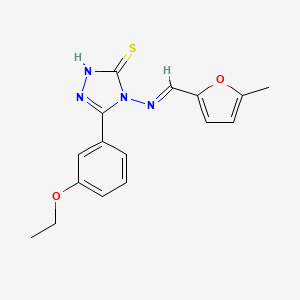
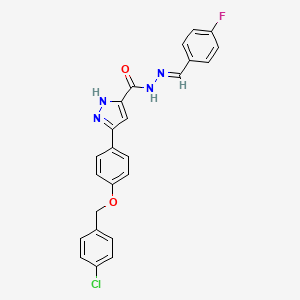
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12023845.png)

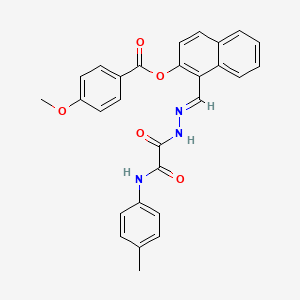
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023854.png)

